An In-depth Technical Guide to Dimethyl-Substituted Ethylenediamines
An In-depth Technical Guide to Dimethyl-Substituted Ethylenediamines
A Note on Nomenclature: The term "dimethyl ethanediimidate" does not correspond to a common, stable chemical structure and is likely a misnomer for dimethyl-substituted ethylenediamines. This guide will focus on the two common isomers of dimethyl-substituted ethylenediamine: N,N'-dimethylethylenediamine and N,N-dimethylethylenediamine , which are widely used in research and industry.
This technical guide provides a comprehensive overview of the properties, synthesis, and applications of N,N'-dimethylethylenediamine and N,N-dimethylethylenediamine, intended for researchers, scientists, and drug development professionals.
Core Properties
The physical and chemical properties of N,N'-dimethylethylenediamine and N,N-dimethylethylenediamine are summarized below. These tables facilitate a direct comparison of the two isomers.
Table 1: Physical and Chemical Properties
| Property | N,N'-Dimethylethylenediamine | N,N-Dimethylethylenediamine |
| Synonyms | sym-Dimethylethylenediamine, 1,2-Bis(methylamino)ethane | unsym-Dimethylethylenediamine, (2-Aminoethyl)dimethylamine |
| CAS Number | 110-70-3[1] | 108-00-9[2][3] |
| Molecular Formula | C₄H₁₂N₂[1] | C₄H₁₂N₂[2][3][4] |
| Molecular Weight | 88.15 g/mol [1] | 88.15 g/mol [2][4] |
| Appearance | Colorless to pale yellow liquid[5] | Colorless liquid with a fishy odor[3] |
| Boiling Point | 118-119 °C[5] | 107 °C[3] |
| Density | 0.818–0.819 g/mL at 20 °C[5] | Not specified |
| Refractive Index | 1.4270-1.4330 at 20 °C[6] | Not specified |
| Solubility | Miscible with chloroform and dichloromethane[7] | Soluble in water, alcohol, and other organic solvents[4] |
Table 2: Spectroscopic Data
| Spectroscopic Data | N,N'-Dimethylethylenediamine | N,N-Dimethylethylenediamine |
| ¹H NMR | Spectra available, shows characteristic peaks for methyl and methylene protons.[8] | Spectra available, shows distinct signals for the different methyl and methylene groups.[2][9] |
| ¹³C NMR | Spectra available.[10] | Spectra available.[2] |
| FTIR | Conforms to structure.[6] | Spectra available.[11] |
| Mass Spectrometry | Molecular ion peak at m/z 88.[8] | Molecular ion peak at m/z 88.[12] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of these compounds are crucial for their application in research and development.
Synthesis of N,N'-Dimethylethylenediamine
A common method for the synthesis of N,N'-dimethylethylenediamine involves the reaction of methylamine with 1,2-dichloroethane under pressure.
Protocol:
-
Methylamine is maintained at a temperature of 50 to 80 °C under a pressure of 1.0 to 2.0 MPa.
-
1,2-dichloroethane is added dropwise to the methylamine.
-
The reaction proceeds via a successive reaction of methylamine and 1,2-dichloroethane.
-
The hydrogen chloride produced during the reaction is neutralized using a basic compound such as an alkali metal hydroxide or alkoxide.
-
The final product, N,N'-dimethylethylenediamine, is obtained after separation from the neutralized product, reaction by-products, and any remaining starting materials.[13]
Another method involves the reaction of β-chloroethylamine hydrochloride with dimethylamine in an aqueous alkaline medium.[5]
Protocol:
-
β-chloroethylamine hydrochloride is dissolved in water.
-
An aqueous solution of dimethylamine (40%) and sodium hydroxide are added.
-
The reaction mixture is maintained at a temperature between 25-65°C for several hours.
-
The product is then isolated from the reaction mixture. Yields can be up to 86% with high purity.[5]
Synthesis of N-Boc-N,N'-dimethylethylenediamine
This protocol describes the protection of one of the amine groups in N,N'-dimethylethylenediamine, a common step in multi-step organic synthesis.
Protocol:
-
Dissolve N,N'-dimethylethylenediamine (1.5 g, 17.02 mmol) in dry dichloromethane (20 mL) under a nitrogen atmosphere and cool to 0 °C.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in dry dichloromethane (10 mL).
-
Stir the reaction mixture overnight.
-
Evaporate the solvent.
-
Add ethyl acetate (100 mL) and wash the organic phase with water (2 x 20 mL) and brine (2 x 20 mL).
-
Dry the organic layer with Na₂SO₄, filter, and concentrate in vacuo to yield the product as a pale yellow oil.[14]
Signaling Pathways and Experimental Workflows
Dimethyl-substituted ethylenediamines are extensively used as ligands in catalysis and as building blocks in the synthesis of biologically active molecules.
Role in Copper-Catalyzed Cross-Coupling Reactions
N,N'-dimethylethylenediamine is a highly effective ligand in copper-catalyzed cross-coupling reactions, such as C-N bond formation. The diagram below illustrates a generalized workflow for such a reaction.
Caption: Generalized workflow for a copper-catalyzed cross-coupling reaction using N,N'-dimethylethylenediamine.
Synthesis of Drug Conjugates
N,N'-dimethylethylenediamine is also used as a linker in the development of drug conjugates. The following diagram shows a logical workflow for the synthesis of a drug-linker construct.
Caption: Logical workflow for the synthesis of a drug-linker conjugate using N,N'-dimethylethylenediamine.
Applications
Both N,N'- and N,N-dimethylethylenediamine have a wide range of applications in research and industry.
N,N'-Dimethylethylenediamine
-
Coordination Chemistry: It acts as a bidentate ligand, forming stable complexes with various transition metals. These complexes are often used as catalysts.[5]
-
Catalysis: It is used as a ligand in copper-catalyzed reactions, such as the cyanation of aryl bromides and C-H arylation of unactivated benzene.[15]
-
Pharmaceuticals: It serves as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs).[16] It has been used in the development of drug conjugates, acting as a linker between the drug and a targeting moiety.[14]
-
CO₂ Capture: It enhances the adsorption of carbon dioxide in metal-organic frameworks (MOFs).[5]
N,N-Dimethylethylenediamine
-
Ligand in Coordination Chemistry: It is frequently used as a bidentate ligand to form stable chelates with transition metals, which are used in catalytic processes like cross-coupling reactions.[4]
-
Organic Synthesis: It serves as a catalyst or co-catalyst in various organic transformations, including C-H activation and asymmetric synthesis.[4]
-
Pharmaceuticals: It is utilized in the synthesis of APIs and is a precursor to the drug chloropyramine.[3][4]
-
Polymer Chemistry: It is used as a chain extender or cross-linking agent in the production of polyurethane foams, coatings, and adhesives.[4]
-
Agrochemicals: It is employed in the production of herbicides, fungicides, and insecticides.[4]
Safety and Handling
Both isomers are flammable liquids and vapors. They can be harmful if swallowed or in contact with skin and can cause severe skin burns and eye damage. Appropriate personal protective equipment, including gloves, goggles, and respiratory protection, should be used when handling these chemicals. They should be stored in a cool, dark place under an inert atmosphere.[5][7]
References
- 1. N,N'-Dimethylethylenediamine | C4H12N2 | CID 8070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N,N-Dimethylethylenediamine | C4H12N2 | CID 66053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,1-Dimethylethylenediamine - Wikipedia [en.wikipedia.org]
- 4. N,N-Dimethylethylenediamine: A Key Chemical Compound in Modern Applications_Chemicalbook [chemicalbook.com]
- 5. N,N'-Dimethylethylenediamine | 110-70-3 | Benchchem [benchchem.com]
- 6. N,N'-Dimethylethylenediamine, 95% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. N,N-Dimethylethylenediamine | 108-00-9 [chemicalbook.com]
- 8. N,N'-Dimethyl-1,2-ethanediamine(110-70-3) 1H NMR spectrum [chemicalbook.com]
- 9. N,N-Dimethylethylenediamine(108-00-9) 1H NMR [m.chemicalbook.com]
- 10. N,N'-diethyl-N,N'-dimethylethylenediamine | C8H20N2 | CID 66942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. N,N-Dimethylethylenediamine(108-00-9) IR Spectrum [chemicalbook.com]
- 12. 1,2-Ethanediamine, N,N-dimethyl- [webbook.nist.gov]
- 13. JP5073990B2 - Process for producing N, N'-dimethylethylenediamine - Google Patents [patents.google.com]
- 14. mdpi.com [mdpi.com]
- 15. N,N -Dimethylethylenediamine 98 110-70-3 [sigmaaldrich.com]
- 16. nbinno.com [nbinno.com]
